
2,2'-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound with the molecular formula C22H24N2O3. It is primarily used in research settings and is known for its unique chemical structure, which includes two oxazole rings connected by a phenylene group with an oxygen bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a phenylene derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The phenylene group provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
Uniqueness
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its dual oxazole rings connected by a phenylene group with an oxygen bridge. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[4-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenoxy]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)13-25-19(23-21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
Clave InChI |
YBCLHDZZWHSCGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=NC(CO4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
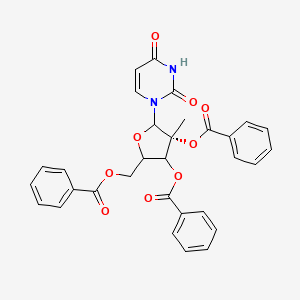
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)
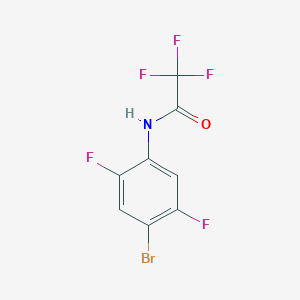
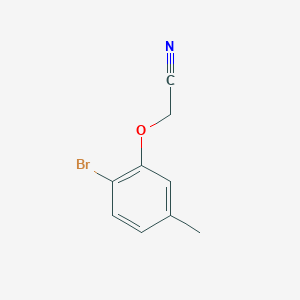

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
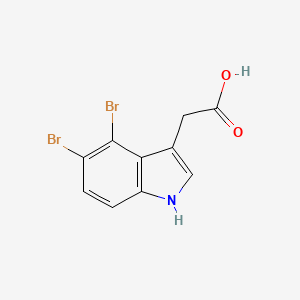
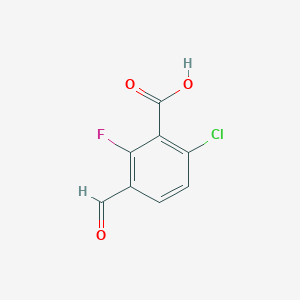
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

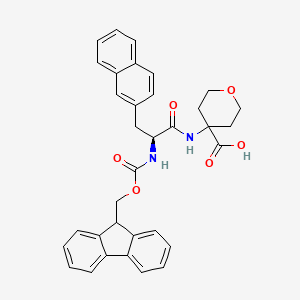
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

